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Abstract

Testosterone, the principal male androgen, undergoes extensive metabolism that dictates its
bioavailability and physiological effects. A critical step in this metabolic cascade is
glucuronidation, a phase Il conjugation reaction catalyzed by UDP-glucuronosyltransferase
(UGT) enzymes. This process converts testosterone into a more water-soluble form,
testosterone glucuronide, facilitating its excretion.[1] However, the significance of
testosterone glucuronidation extends beyond simple elimination. The tissue-specific expression
and activity of UGT isoforms play a pivotal role in regulating local androgen concentrations,
thereby influencing androgen receptor signaling in target tissues. This technical guide provides
an in-depth exploration of testosterone glucuronide metabolism across various tissues,
offering a valuable resource for researchers, scientists, and drug development professionals.
We will delve into the key enzymes involved, their tissue-specific distribution, regulatory
mechanisms, and the profound implications for both physiological and pathophysiological
processes, including prostate cancer. Furthermore, this guide furnishes detailed experimental
protocols and methodologies to empower researchers in their investigation of this critical
metabolic pathway.

The Core Machinery: UDP-
Glucuronosyltransferases (UGTs) in Testosterone
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Metabolism

Glucuronidation is a major pathway for the elimination of androgens from the human body.[1][2]
This reaction involves the transfer of a glucuronic acid moiety from the cofactor uridine 5'-
diphospho-glucuronic acid (UDPGA) to testosterone. The primary enzymes responsible for
testosterone glucuronidation belong to the UGT2B subfamily, with three key isoforms taking
center stage:

o UGT2B17: Widely recognized as the most active enzyme in testosterone glucuronidation.[3]
It exhibits high selectivity and efficiency in conjugating testosterone.[4]

o UGT2B15: This isoform also contributes to testosterone glucuronidation, although to a lesser
extent than UGT2B17.[4][5]

o UGT2B7: While a key player in the glucuronidation of other steroid metabolites, UGT2B7
demonstrates some activity towards testosterone.[2][3]

The conversion of testosterone to testosterone glucuronide renders the molecule more polar
and readily excretable in urine and bile.[2][5] This process is a critical determinant of the
circulating and tissue-specific levels of active testosterone.

A Tissue-Centric Perspective on Testosterone
Glucuronidation

The metabolic fate of testosterone is not uniform throughout the body. The differential
expression of UGT enzymes across various tissues creates distinct microenvironments with
varying capacities for androgen inactivation.

The Liver: The Central Hub of Steroid Clearance

The liver is a primary site for testosterone glucuronidation.[6] It expresses a spectrum of UGT
isoforms, including UGT2B17 and UGT2B15, which are instrumental in the systemic clearance
of testosterone.[4] Hepatic glucuronidation significantly limits the bioavailability of orally
administered testosterone due to extensive first-pass metabolism.[7] Studies using human liver
microsomes (HLMs) have demonstrated significant interindividual variability in testosterone
glucuronidation rates, which can be attributed to genetic polymorphisms, age, and sex.[6][8]
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The Prostate: A Local Regulator of Androgen Signaling

The prostate is an androgen-sensitive tissue where the local concentration of testosterone and
its more potent metabolite, dihydrotestosterone (DHT), is tightly regulated. Glucuronidation
within the prostate serves as a crucial inactivation pathway, protecting the tissue from
excessive androgenic stimulation.[9][10] The primary UGTs expressed in the prostate are
UGT2B15 and UGT2B17.[2] Dysregulation of this metabolic pathway has been implicated in
the progression of prostate cancer.[9][11] Interestingly, androgen deprivation therapy, a
cornerstone of prostate cancer treatment, can paradoxically increase the expression of
UGT2B15 and UGT2B17, potentially as a compensatory mechanism.[2]

The Skin: A Metabolically Active Barrier

The skin is not merely a passive barrier but a metabolically active organ capable of
steroidogenesis and androgen metabolism.[12][13] Human skin cells, including keratinocytes
and fibroblasts, can metabolize testosterone.[14] Evidence suggests that the skin can directly
form C19 steroid glucuronides, contributing to the local control of androgen action.[15]

The Intestine: A Key Player in First-Pass Metabolism

The intestine plays a significant role in the first-pass metabolism of xenobiotics and
endogenous compounds, including testosterone. The expression of UGT2B17 is particularly
high in the intestine, with an increasing gradient along the intestinal tract.[4][5] This high
intestinal UGT2B17 expression contributes significantly to the presystemic elimination of
testosterone.[12]

The Kidney: An Excretory and Metabolic Organ

The kidney is another important site for androgen glucuronidation and subsequent excretion.
[16] The transport of testosterone glucuronide and other androgen metabolites in the kidney
is facilitated by multidrug resistance-associated proteins (MRPSs), particularly MRP2.[4][5]

Quantitative Insights: Enzyme Kinetics and Protein
Expression

A guantitative understanding of enzyme kinetics and protein expression is paramount for
accurately modeling and predicting testosterone metabolism. The following tables summarize
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key quantitative data for the primary UGT enzymes involved in testosterone glucuronidation.

Table 1: Kinetic Parameters of UGT Enzymes for Testosterone Glucuronidation

Vmax
Enzyme Substrate Km (uM) (pmol/min/mg Source
protein)

Varies
UGT2B17 Testosterone 25-15 significantly with [4]

expression

Generally lower
UGT2B15 Testosterone ~10-25 [B][17]
than UGT2B17

) Lower activity
Higher than
UGT2B7 Testosterone than [3]

2B17/15
UGT2B17/15

Note: Km and Vmax values can vary depending on the experimental system (e.g., recombinant
enzyme vs. human liver microsomes) and conditions.

Table 2: UGT Protein Abundance in Human Tissues

UGT2B17 (pmolimg UGT2B15 (pmol/mg
Tissue microsomal microsomal Source
protein) protein)

) 0.06 - 9.7 (highly
Liver ] 20-34 [4]18]
variable)

) 7.4 + 6.6 (higher than
Intestine jiver) Not detected [41112]
iver

Prostate Expressed Expressed [2]

Note: Protein abundance is subject to significant interindividual variability due to genetic
factors.[8]
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Experimental Methodologies: A Practical Guide

Investigating testosterone glucuronidation requires robust and reproducible experimental
methodologies. This section provides detailed protocols for key in vitro assays.

In Vitro Testosterone Glucuronidation Assay using
Human Liver Microsomes (HLMs)

This assay is a cornerstone for studying the hepatic metabolism of testosterone.
Objective: To determine the rate of testosterone glucuronide formation in HLMs.

Materials:

Human Liver Microsomes (pooled or from individual donors)

e Testosterone

o UDPGA (cofactor)

» Alamethicin (pore-forming agent to overcome latency)[18]

e Phosphate buffer (pH 7.4)

» Acetonitrile (for reaction termination)

 Internal standard (e.g., deuterated testosterone glucuronide)

LC-MS/MS system

Protocol:

e Prepare Microsome Suspension: Thaw HLMs on ice. Dilute the microsomes to the desired
protein concentration (e.g., 0.1-0.5 mg/mL) in phosphate buffer.

e Pre-incubation with Alamethicin: Add alamethicin (e.g., 50 pg/mg microsomal protein) to the
microsome suspension and pre-incubate at 37°C for 15 minutes.[18] This step is crucial for
activating the UGT enzymes.
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« Initiate the Reaction: Add testosterone (at various concentrations to determine kinetics, e.g.,
0.5 - 50 uM) to the pre-warmed microsome suspension.

» Start the Glucuronidation: Initiate the reaction by adding UDPGA (e.g., 2-5 mM).

¢ Incubation: Incubate the reaction mixture at 37°C for a specific time (e.g., 30-60 minutes),
ensuring the reaction is in the linear range.

» Terminate the Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile
containing the internal standard.

o Sample Processing: Centrifuge the samples at high speed (e.g., 10,000 x g for 10 minutes)
to pellet the protein.

e Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis to quantify
the formation of testosterone glucuronide.[4][19]

Enzyme Kinetics Assay with Recombinant UGT
Enzymes

This assay allows for the characterization of individual UGT isoforms.

Objective: To determine the Km and Vmax of a specific recombinant UGT enzyme for
testosterone.

Materials:

Recombinant human UGT enzyme (e.g., UGT2B17, UGT2B15 expressed in a cell line)

Testosterone (in a range of concentrations bracketing the expected Km)

UDPGA

Appropriate buffer and cofactors as specified by the enzyme manufacturer

LC-MS/MS system

Protocol:
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e Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, recombinant UGT
enzyme, and varying concentrations of testosterone.

e Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

« Initiate the Reaction: Start the reaction by adding UDPGA.

 Incubation: Incubate at 37°C for a predetermined time within the linear range of the reaction.
o Termination and Sample Processing: Follow the same steps as in the HLM assay.

o Data Analysis: Plot the reaction velocity (rate of testosterone glucuronide formation)
against the testosterone concentration. Fit the data to the Michaelis-Menten equation to
determine the Km and Vmax values.

LC-MS/MS Analysis of Testosterone and Testosterone
Glucuronide

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the
sensitive and specific quantification of testosterone and its metabolites.[10][15]

Instrumentation:

¢ A high-performance liquid chromatography (HPLC) system coupled to a tandem mass
spectrometer.

Chromatographic Conditions (Example):

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 um).

Mobile Phase A: Water with 0.1% formic acid.

Mobile Phase B: Acetonitrile with 0.1% formic acid.

Gradient: A linear gradient from low to high organic phase to elute the analytes.

Flow Rate: 0.3-0.5 mL/min.
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Mass Spectrometry Conditions (Example):
 lonization Mode: Electrospray lonization (ESI) in positive mode.
e Multiple Reaction Monitoring (MRM):
o Testosterone: m/z 289 -> 97/109
o Testosterone Glucuronide: m/z 465 -> 289
o Internal Standard (d3-Testosterone Glucuronide): m/z 468 -> 292

Visualizing the Pathways and Workflows
Testosterone Glucuronidation Pathway

Major Pathway @
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Caption: Key UGT enzymes in testosterone glucuronidation.

Experimental Workflow for In Vitro Glucuronidation
Assay
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Caption: Workflow for in vitro testosterone glucuronidation assay.
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Implications for Drug Development and Clinical
Research

A thorough understanding of testosterone glucuronidation is critical for several aspects of drug
development and clinical research:

e Drug-Drug Interactions (DDIs): Many drugs are substrates or inhibitors of UGT enzymes. Co-
administration of a drug that inhibits UGT2B17 or UGT2B15 can lead to elevated
testosterone levels, potentially causing adverse effects.[3][20] Conversely, drugs that induce
these enzymes can decrease testosterone levels.

Table 3: Examples of Inhibitors of Testosterone Glucuronidation

Inhibitor Target UGT(s) IC50 (pM) Source
Diclofenac UGT2B15, UGT2B17 25, 65 [3][20]
Ibuprofen UGT2B15, UGT2B17 121, 1340 [3]

EGCG (from Green

UGT2B17 64 [3]
Tea)

o Prostate Cancer Therapeutics: As glucuronidation is a key androgen inactivation pathway in
the prostate, targeting UGT enzymes presents a potential therapeutic strategy.[2][9]
Modulating UGT activity could alter the intratumoral androgen concentrations and impact the
efficacy of androgen deprivation therapies.[11]

e Pharmacokinetics of Oral Androgens: The high first-pass metabolism of testosterone via
glucuronidation in the intestine and liver is a major challenge for the development of orally
active androgen therapies.[5][7]

e Endocrine Disrupting Chemicals (EDCs): Some environmental chemicals can interfere with
UGT activity, potentially disrupting endocrine homeostasis.[3]

Conclusion and Future Directions
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Testosterone glucuronide metabolism is a complex and highly regulated process with
profound tissue-specific differences. The interplay between UGT2B17, UGT2B15, and other
isoforms dictates the local and systemic bioavailability of testosterone, thereby influencing a
wide array of physiological and pathological processes. For researchers in endocrinology,
oncology, and drug development, a deep understanding of this metabolic pathway is
indispensable.

Future research should focus on further elucidating the regulatory networks governing UGT
expression in different tissues, the impact of the gut microbiome on testosterone glucuronide
enterohepatic circulation, and the development of more specific modulators of UGT activity for
therapeutic applications. The methodologies and data presented in this guide provide a solid
foundation for advancing our knowledge in this critical area of steroid metabolism.

References

e Sten, T., et al. (2009). UDP-glucuronosyltransferases (UGTs) 2B7 and UGT2B17 display
converse specificity in testosterone and epitestosterone glucuronidation, whereas UGT2A1
conjugates both androgens similarly. Drug Metabolism and Disposition, 37(2), 417-423.
[Link]

e Basit, A, et al. (2018). Quantitative characterization of UDP-glucuronosyltransferase 2B17 in
human liver and intestine and its role in testosterone first-pass metabolism. Biochemical
Pharmacology, 156, 32-42. [Link]

e Grosse, L., et al. (2013). Androgen Glucuronidation: An Unexpected Target for Androgen
Deprivation Therapy, with Prognosis and Diagnostic Implications. Cancer Research, 73(23),
6963-6971. [Link]

e Hamann, L. G, et al. (1999). Comparison of plasma androgen glucuronide levels after
percutaneous or peroral androgen treatment in men: evidence for important splanchnic
contribution to plasma 17 beta-hydroxyandrogen glucuronides. The Journal of Clinical
Endocrinology & Metabolism, 84(5), 1664-1669. [Link]

o Dwyer, E. M, et al. (2019). Altered glucuronidation deregulates androgen dependent
response profiles and signifies castration resistance in prostate cancer. Oncotarget, 10(59),
6347-6365. [Link]

© 2025 BenchChem. All rights reserved. 11/16 Tech Support


https://www.benchchem.com/product/b1149121?utm_src=pdf-body
https://www.benchchem.com/product/b1149121?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/19022937/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6188809/
https://aacrjournals.org/cancerres/article/73/23/6963/119998/Androgen-Glucuronidation-An-Unexpected-Target-for
https://pubmed.ncbi.nlm.nih.gov/10323398/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6814519/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1149121?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Prasad, B., et al. (2019). Major glucuronide metabolites of testosterone are primarily
transported by MRP2 and MRP3 in human liver, intestine and kidney. The Journal of Steroid
Biochemistry and Molecular Biology, 190, 159-167. [Link]

Oncotarget. (2021). Altered glucuronidation signifies castration resistance in prostate cancer.
[Link]

Tourancheau, A., et al. (2022). Androgen Glucuronidation in Mice: When, Where, and How.
International Journal of Molecular Sciences, 23(5), 2828. [Link]

Schiffer, L., et al. (2020). Targeted LC-MS/MS analysis of steroid glucuronides in human
urine. The Journal of Steroid Biochemistry and Molecular Biology, 204, 105774. [Link]

Labrie, F., et al. (1990). Production of 3a-Androstanediol Glucuronide in Human Genital Skin.
The Journal of Clinical Endocrinology & Metabolism, 71(4), 1013-1017. [Link]

Belosay, A., et al. (2021). Loss of dihydrotestosterone-inactivation activity promotes prostate
cancer castration resistance detectable by functional imaging. eLife, 10, €65928. [Link]

taczmanski, M., & Stomski, R. (2009). Testosterone metabolism and doping test results.
Endokrynologia Polska, 60(1), 58-62. [Link]

Pacifici, G. M., & Sawe, J. (1997). Testosterone sulphation and glucuronidation in the human
liver: interindividual variability. European Journal of Drug Metabolism and Pharmacokinetics,
22(3), 251-256. [Link]

Basit, A., et al. (2020). Relevance of Human Aldoketoreductases and Microbial (3-
Glucuronidases in Testosterone Disposition. Drug Metabolism and Disposition, 48(10), 960-
969. [Link]

taczmanski, M., & Stomski, R. (2009). Testosterone metabolism and doping test results.
Endokrynologia Polska, 60(1), 58-62. [Link]

Jenkinson, C., et al. (2013). Effects of Dietary Components on Testosterone Metabolism via
UDP-Glucuronosyltransferase. Frontiers in Endocrinology, 4, 82. [Link]

© 2025 BenchChem. All rights reserved. 12 /16 Tech Support


https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7075494/
https://www.oncotarget.com/news/pr/altered-glucuronidation-signifies-castration-resistance-in-prostate-cancer/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8911149/
https://pubmed.ncbi.nlm.nih.gov/33172831/
https://academic.oup.com/jcem/article-abstract/71/4/1013/2652610
https://www.researchgate.net/figure/Prostate-cancer-glucuronidation-enzymatic-activity-is-captured-in-vitro-by-SCH23390-and_fig1_349377482
https://journals.viamedica.pl/endokrynologia_polska/article/view/25130
https://pubmed.ncbi.nlm.nih.gov/9358172/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7486699/
https://journals.viamedica.pl/endokrynologia_polska/article/view/25130
https://www.frontiersin.org/articles/10.3389/fendo.2013.00082/full
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1149121?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Fisher, M. B., et al. (2000). In vitro glucuronidation using human liver microsomes and the
pore-forming peptide alamethicin. Drug Metabolism and Disposition, 28(5), 560-566. [Link]

Belosay, A., et al. (2021). Loss of dihydrotestosterone-inactivation activity promotes prostate
cancer castration resistance detectable by functional imaging. eLife, 10, €65928. [Link]

Audet-Delage, Y., et al. (2014). Effect of skin metabolism on dermal delivery of testosterone:
qualitative assessment using a new short-term skin model. Journal of Steroid Biochemistry
and Molecular Biology, 140, 111-118. [Link]

Vrana, M., et al. (2018). Hepatic Abundance and Activity of Androgen- and Drug-Metabolizing
Enzyme UGT2B17 Are Associated with Genotype, Age, and Sex. Drug Metabolism and
Disposition, 46(1), 1-9. [Link]

Basit, A., et al. (2018). Quantitative characterization of UDP-glucuronosyltransferase 2B17 in
human liver and intestine and its role in testosterone first-pass metabolism. Biochemical
Pharmacology, 156, 32-42. [Link]

Jakobsson, J., et al. (2006). Doping test results dependent on genotype of UGT2B17, the
major enzyme for testosterone glucuronidation. The Pharmacogenomics Journal, 6(6), 414-
420. [Link]

Milea, D., et al. (2015). NEW LC-MS/MS METHOD FOR TESTOSTERONE AND
DIHYDROTESTOSTERONE ANALYSIS IN MALE RAT PLASMA. Farmacia, 63(4), 555-559.
[Link]

Milewska, A. J., et al. (2003). Testosterone metabolism in human skin cells in vitro and its
interaction with estradiol and dutasteride. Skin Pharmacology and Applied Skin Physiology,
16(3), 185-193. [Link]

Kiiski, 1., et al. (2021). Drug glucuronidation assays on human liver microsomes immobilized
on microfluidic flow-through reactors. Talanta, 221, 121453. [Link]

Sansone, A., et al. (1975). Testosterone metabolism in the skin. A review of its function in
androgenetic alopecia, acne vulgaris, and idiopathic hirsutism including recent studies with
antiandrogens. Archives of Dermatology, 111(11), 1496-1502. [Link]

© 2025 BenchChem. All rights reserved. 13/16 Tech Support


https://pubmed.ncbi.nlm.nih.gov/10772638/
https://www.researchgate.net/figure/Prostate-cancer-glucuronidation-enzymatic-activity-is-captured-in-vitro-by-SCH23390-and_fig1_349377482
https://pubmed.ncbi.nlm.nih.gov/24368029/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5733478/
https://www.researchgate.net/publication/326884024_Quantitative_characterization_of_UDP-glucuronosyltransferase_2B17_in_human_liver_and_intestine_and_its_role_in_testosterone_first-pass_metabolism
https://www.researchgate.net/publication/6879815_Doping_test_results_dependent_on_genotype_of_UGT2B17_the_major_enzyme_for_testosterone_glucuronidation
https://farmaciajournal.com/wp-content/uploads/2015-04-14.pdf
https://pubmed.ncbi.nlm.nih.gov/12686779/
https://researchportal.helsinki.fi/en/publications/drug-glucuronidation-assays-on-human-liver-microsomes-immobiliz
https://pubmed.ncbi.nlm.nih.gov/1101138/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1149121?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

XenoTech. (2023, February 24). The Important Role of UDP Glucuronosyltransferases in
Drug Metabolism and Drug Drug Interactions [Video]. YouTube. [Link]

Soars, M. G., et al. (2002). In vitro analysis of human drug glucuronidation and prediction of
in vivo metabolic clearance. Journal of Pharmacology and Experimental Therapeutics,
301(1), 382-390. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. Testosterone metabolism and doping test results | taczmanski | Endokrynologia Polska
[journals.viamedica.pl]

2. aacrjournals.org [aacrjournals.org]

3. Effects of Dietary Components on Testosterone Metabolism via UDP-
Glucuronosyltransferase - PMC [pmc.ncbi.nim.nih.gov]

4. Quantitative characterization of UDP-glucuronosyltransferase 2B17 in human liver and
intestine and its role in testosterone first-pass metabolism - PMC [pmc.ncbi.nim.nih.gov]

5. Major glucuronide metabolites of testosterone are primarily transported by MRP2 and
MRP3 in human liver, intestine and kidney - PMC [pmc.ncbi.nim.nih.gov]

6. nvke.nl [nvke.nl]

7. Relevance of Human Aldoketoreductases and Microbial B-Glucuronidases in Testosterone
Disposition - PMC [pmc.ncbi.nlm.nih.gov]

8. Hepatic Abundance and Activity of Androgen- and Drug-Metabolizing Enzyme UGT2B17
Are Associated with Genotype, Age, and Sex - PMC [pmc.ncbi.nlm.nih.gov]

9. Altered glucuronidation deregulates androgen dependent response profiles and signifies
castration resistance in prostate cancer - PMC [pmc.ncbi.nim.nih.gov]

10. farmaciajournal.com [farmaciajournal.com]

11. oncotarget.com [oncotarget.com]

© 2025 BenchChem. All rights reserved. 14 /16 Tech Support


https://www.youtube.com/watch?v=9yQ_Z_X-j8o
https://pubmed.ncbi.nlm.nih.gov/11907196/
https://www.benchchem.com/product/b1149121?utm_src=pdf-custom-synthesis
https://journals.viamedica.pl/endokrynologia_polska/article/view/25508
https://journals.viamedica.pl/endokrynologia_polska/article/view/25508
https://aacrjournals.org/cancerres/article/73/23/6963/586459/Androgen-Glucuronidation-An-Unexpected-Target-for
https://pmc.ncbi.nlm.nih.gov/articles/PMC3703584/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3703584/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6188809/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6188809/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7075494/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7075494/
https://www.nvkc.nl/files/ntkc/2012-3-p229-231.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC10043941/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10043941/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5938891/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5938891/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8448517/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8448517/
https://farmaciajournal.com/wp-content/uploads/2016-06-art-05-Vlase_02_834-839.pdf
https://www.oncotarget.com/news/pr/altered-glucuronidation-signifies-castration-resistance-in-prostate-cancer/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1149121?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e 12. Quantitative characterization of UDP-glucuronosyltransferase 2B17 in human liver and
intestine and its role in testosterone first-pass metabolism - PubMed
[pubmed.ncbi.nim.nih.gov]

o 13. researchgate.net [researchgate.net]

e 14. Which UDP-glucuronosyltransferase (UGT) enzymes are most likely to be involved in
drug metabolism and cause drug interactions? [ebmconsult.com]

e 15. mdpi.com [mdpi.com]
e 16. researchgate.net [researchgate.net]
e 17. researchgate.net [researchgate.net]

e 18. In vitro glucuronidation using human liver microsomes and the pore-forming peptide
alamethicin - PubMed [pubmed.ncbi.nim.nih.gov]

e 19. Targeted LC-MS/MS analysis of steroid glucuronides in human urine - PubMed
[pubmed.ncbi.nim.nih.gov]

o 20. Frontiers | Effects of Dietary Components on Testosterone Metabolism via UDP-
Glucuronosyltransferase [frontiersin.org]

 To cite this document: BenchChem. [The Tissue-Specific Landscape of Testosterone
Glucuronidation: A Technical Guide for Researchers]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1149121#testosterone-glucuronide-
metabolism-in-different-tissues]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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